1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
Description
The compound 1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one (hereafter referred to as Compound A) is a thiazole derivative characterized by a fused imino-morpholinylpropyl substituent and a 4-methylphenyl group. Its structural complexity arises from the Z-configuration of the imino group, which influences its electronic and steric properties. The morpholine moiety in Compound A enhances solubility and bioavailability, while the thiazole core provides a rigid scaffold for intermolecular interactions .
Synthetic routes for such compounds typically involve condensation reactions, as seen in analogous thiazole derivatives (e.g., and ). Structural characterization often employs X-ray crystallography (utilizing software like SHELX ) and spectroscopic methods (e.g., NMR, IR) supported by computational tools such as Multiwfn for wavefunction analysis .
Properties
IUPAC Name |
1-[4-methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15-5-7-18(8-6-15)21-20-23(16(2)19(26-20)17(3)24)10-4-9-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWCOUSUBKKFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde, morpholine, and thiazole derivatives. The synthesis may proceed through the following steps:
Formation of the imine: 4-methylbenzaldehyde reacts with an amine to form the imine intermediate.
Thiazole ring formation: The imine intermediate undergoes cyclization with a thiazole precursor under acidic or basic conditions.
Morpholine substitution: The thiazole intermediate is then reacted with morpholine to introduce the morpholine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imine or thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies indicate that modifications to the thiazole ring can enhance antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer potential. The compound has been tested in vitro against several cancer cell lines, showing promising cytotoxic effects. Mechanistic studies suggest that it may induce apoptosis through the modulation of cell cycle regulators and apoptotic pathways .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain kinases could be leveraged in the treatment of diseases where these enzymes play a crucial role, such as cancer and diabetes .
Synthesis and Characterization
The synthesis of 1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one involves multi-step reactions starting from readily available precursors. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Case Study 1: Antimicrobial Evaluation
In a study conducted to evaluate the antimicrobial properties of thiazole derivatives, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to known antibiotics .
Case Study 2: Anticancer Activity
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Further studies are warranted to explore its mechanism of action and potential for clinical application .
Mechanism of Action
The mechanism of action of 1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and morpholine group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of Compound A with selected analogues, focusing on structural motifs, physicochemical properties, and bioactivity.
*Note: Molecular weight calculated using ChemDraw.
Key Structural Differences
- Substituent Diversity: Compound A features a morpholinylpropyl chain, absent in Compounds B–D, which instead incorporate fluorophenyl, thiophene, or quinazolinone groups. The morpholine group enhances hydrophilicity compared to the lipophilic thiophene in Compound D .
- Stereoelectronic Effects: The Z-configuration of the imino group in Compound A may lead to distinct hydrogen-bonding patterns compared to the E-isomers observed in Compound C .
- Bioactivity Trends: Thiazolidinones (e.g., Compound C) often exhibit higher anticancer activity due to their thioxo group’s electrophilic reactivity , whereas thiazole-quinazolinone hybrids (e.g., Compound D) show potency against Mycobacterium tuberculosis .
Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | 2.8 | 4.1 | 3.9 | 3.2 |
| Water Solubility | Moderate | Low | Low | Moderate |
| Hydrogen Bond Donors | 1 | 0 | 1 | 2 |
Compound A ’s moderate solubility (attributed to morpholine) contrasts with the low solubility of Compounds B and C , which bear multiple aromatic rings.
Biological Activity
The compound 1-[(2Z)-4-methyl-2-[(4-methylphenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered interest in various biological applications. Its structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C22H18N2OS
- Molecular Weight : 358.46 g/mol
- CAS Registry Number : 51040-03-0
- InChIKey : BRQRJUYMYJAPHH-ATJXCDBQSA-N
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study focused on thiazolidinone derivatives revealed that certain compounds selectively target drug-resistant lung cancer cells, demonstrating cytotoxic effects without harming normal cells . The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
Antimicrobial Properties
The compound's thiazole core suggests potential antimicrobial activity. Thiazoles have been reported to possess antibacterial and antifungal properties. For instance, a related study highlighted the efficacy of thiazole compounds against various pathogenic microorganisms, indicating a promising avenue for agricultural applications as crop protection agents against phytopathogenic fungi .
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on thiazolidinone derivatives, revealing that modifications at specific positions significantly influence their biological activity. The introduction of morpholine groups was associated with enhanced potency against cancer cell lines . This insight could guide future modifications of the compound to improve its therapeutic efficacy.
Study 2: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness, with results indicating that structural modifications can enhance antimicrobial potency .
Study 3: Toxicological Assessment
Toxicological evaluations have shown that while thiazole derivatives can be effective against pathogens, they may also pose risks to aquatic life and potentially affect fertility in higher organisms . This duality emphasizes the need for careful assessment during development for therapeutic or agricultural use.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2OS |
| Molecular Weight | 358.46 g/mol |
| CAS Registry Number | 51040-03-0 |
| Anticancer Activity | Effective against lung cancer |
| Antimicrobial Activity | Active against bacteria and fungi |
| Toxicological Concerns | Harmful to aquatic life |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
